1-cyclopropyl-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide
描述
1-cyclopropyl-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential anti-cancer drug due to its ability to selectively kill cancer cells by inhibiting ribosomal RNA synthesis.
作用机制
CX-5461 selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This inhibition leads to a decrease in ribosome biogenesis, which is essential for cancer cell growth and proliferation. CX-5461 has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
CX-5461 has been shown to have several biochemical and physiological effects. It inhibits ribosomal RNA synthesis, leading to a decrease in ribosome biogenesis and protein synthesis. It also induces DNA damage and activates the p53 tumor suppressor pathway, leading to apoptosis of cancer cells. CX-5461 has been shown to have minimal effects on normal cells, making it a promising anti-cancer drug.
实验室实验的优点和局限性
CX-5461 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and tested in vitro and in vivo. It has been shown to selectively kill cancer cells, making it a promising anti-cancer drug. However, CX-5461 has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to maintain effective concentrations. It also has some off-target effects, which may limit its specificity for cancer cells.
未来方向
There are several future directions for research on CX-5461. One area of research is to further investigate its mechanism of action and its effects on cancer cells. Another area of research is to optimize its pharmacokinetics and pharmacodynamics to improve its efficacy and reduce its off-target effects. CX-5461 may also be tested in combination with other anti-cancer drugs to enhance its effectiveness. Overall, CX-5461 has shown promising results as an anti-cancer drug and further research may lead to its development as a novel therapy for cancer.
科学研究应用
CX-5461 has been extensively studied for its potential as an anti-cancer drug. It has been shown to selectively kill cancer cells by inhibiting ribosomal RNA synthesis, which is essential for cancer cell growth and proliferation. CX-5461 has been tested in preclinical models of multiple myeloma, breast cancer, and other types of cancer, and has shown promising results.
属性
IUPAC Name |
1-cyclopropyl-N-(2-naphthalen-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,19-9-5-7-15-6-3-4-8-18(15)19)23-21(26)16-10-13-20(25)24(14-16)17-11-12-17/h3-9,16-17H,10-14H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQRKURBSOSUHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=CC=CC=C21)NC(=O)C3CCC(=O)N(C3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。